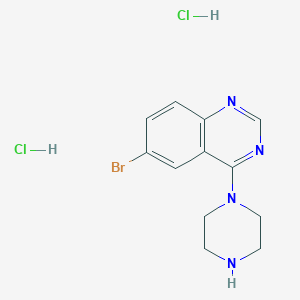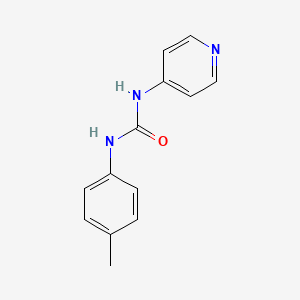
2-(thiophen-3-yloxy)ethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(thiophen-3-yloxy)ethan-1-amine hydrochloride is an organic compound that features a thiophene ring, an ether linkage, and an amine group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(thiophen-3-yloxy)ethan-1-amine hydrochloride typically involves the reaction of thiophen-3-ol with 2-chloroethanamine hydrochloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiophen-3-ol acts as a nucleophile, displacing the chloride ion from 2-chloroethanamine hydrochloride.
- Step 1: Formation of Thiophen-3-ol:
- Thiophene is treated with a suitable oxidizing agent to form thiophen-3-ol.
- Reaction conditions: Oxidizing agent (e.g., hydrogen peroxide), solvent (e.g., acetic acid), temperature (room temperature).
- Step 2: Nucleophilic Substitution:
- Thiophen-3-ol is reacted with 2-chloroethanamine hydrochloride in the presence of a base (e.g., sodium hydroxide).
- Reaction conditions: Base (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature (reflux).
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
化学反応の分析
Types of Reactions:
- Oxidation:
- The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
- Major products: Thiophene sulfoxide, thiophene sulfone.
- Reduction:
- The amine group can be reduced to form secondary or tertiary amines.
- Common reagents: Lithium aluminum hydride, sodium borohydride.
- Major products: Secondary amine derivatives, tertiary amine derivatives.
- Substitution:
- The ether linkage can participate in substitution reactions, where the thiophene ring can be replaced by other nucleophiles.
- Common reagents: Halides, nucleophiles (e.g., amines, thiols).
- Major products: Substituted ethanamine derivatives.
科学的研究の応用
2-(thiophen-3-yloxy)ethan-1-amine hydrochloride has diverse applications in scientific research:
- Chemistry:
- Used as a building block in organic synthesis to create more complex molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
- Biology:
- Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
- Medicine:
- Explored as a potential drug candidate for various therapeutic applications.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
- Industry:
- Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes.
- Applied in the development of corrosion inhibitors and other specialty chemicals.
作用機序
The mechanism of action of 2-(thiophen-3-yloxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:
- Molecular Targets:
- The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
- Potential targets include voltage-gated sodium channels, G-protein coupled receptors, and kinases.
- Pathways Involved:
- The compound may influence signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, and NF-κB pathway.
- These pathways are involved in cell proliferation, apoptosis, and inflammation.
類似化合物との比較
2-(thiophen-3-yloxy)ethan-1-amine hydrochloride can be compared with other similar compounds to highlight its uniqueness:
- 2-(thiophen-2-yloxy)ethan-1-amine hydrochloride:
- Similar structure but with the thiophene ring attached at the 2-position.
- Different reactivity and biological activity due to the positional isomerism.
- 2-(thiophen-3-yl)ethan-1-amine hydrochloride:
- Lacks the ether linkage, resulting in different chemical properties and reactivity.
- Used in different applications due to the absence of the ether group.
- 2-(5-(trifluoromethyl)thiophen-2-yl)ethan-1-amine hydrochloride:
- Contains a trifluoromethyl group, which significantly alters its chemical and biological properties.
- Exhibits different pharmacological activities and industrial applications.
By understanding the unique properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
特性
IUPAC Name |
2-thiophen-3-yloxyethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS.ClH/c7-2-3-8-6-1-4-9-5-6;/h1,4-5H,2-3,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAJGRUIYNUEQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1OCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-bis(bromomethyl)bicyclo[2.2.2]octane](/img/structure/B6616257.png)











